molecular formula C22H17FN2S B12270650 1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine

1-[(4-Fluorobenzyl)sulfanyl]-4-(4-methylphenyl)phthalazine

Cat. No.: B12270650
M. Wt: 360.4 g/mol
InChI Key: XENPQCUYJSPRDA-UHFFFAOYSA-N
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Description

1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine is a complex organic compound characterized by the presence of fluorophenyl and methylphenyl groups attached to a phthalazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorophenyl methyl sulfide is reacted with a phthalazine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound may be used to study enzyme interactions, protein binding, and cellular pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid: Shares the fluorophenyl sulfanyl group but differs in the core structure.

    1-Fluoro-4-{[(4-methylphenyl)sulfanyl]methyl}benzene: Similar in having both fluorophenyl and methylphenyl groups but lacks the phthalazine core.

    Benzene, 1-fluoro-4-(methylsulfonyl)-: Contains the fluorophenyl and methylsulfonyl groups but has a simpler benzene ring structure.

Uniqueness

1-{[(4-Fluorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)phthalazine is unique due to its phthalazine core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H17FN2S

Molecular Weight

360.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)phthalazine

InChI

InChI=1S/C22H17FN2S/c1-15-6-10-17(11-7-15)21-19-4-2-3-5-20(19)22(25-24-21)26-14-16-8-12-18(23)13-9-16/h2-13H,14H2,1H3

InChI Key

XENPQCUYJSPRDA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)F

Origin of Product

United States

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